REACTION_CXSMILES
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O[CH:2]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)[CH2:3][NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([O:15][CH3:16])[C:8]=1[Cl:17].OS(O)(=O)=O>C(O)(C(F)(F)F)=O>[Cl:17][C:8]1[C:7]2[CH2:6][CH2:5][NH:4][CH2:3][CH:2]([C:18]3[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:12]=2[CH:11]=[C:10]([O:13][CH3:14])[C:9]=1[O:15][CH3:16]
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Name
|
|
Quantity
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7.87 g
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Type
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reactant
|
Smiles
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OC(CNCCC1=C(C(=C(C=C1)OC)OC)Cl)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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59 mL
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Type
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solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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1.7 mL
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Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After the completion of the reaction followed by concentration under reduced pressure, 100 ml of CHCl3 and 50 ml of 10% NaOH
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Type
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ADDITION
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Details
|
were added to the residue
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Type
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EXTRACTION
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Details
|
extraction
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Type
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WASH
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Details
|
The extract was washed with water
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=2C(CNCCC21)C2=CC=C(C=C2)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g | |
YIELD: PERCENTYIELD | 83.5% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |